molecular formula C8H6BrClO2 B11718325 4'-Bromo-2'-chloro-2-hydroxyacetophenone

4'-Bromo-2'-chloro-2-hydroxyacetophenone

Cat. No.: B11718325
M. Wt: 249.49 g/mol
InChI Key: BRXRROYMBCZCFV-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination and chlorination of 2-hydroxyacetophenone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of 4’-Bromo-2’-chloro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-2-hydroxyacetophenone involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions . Additionally, it can interact with cellular proteins and DNA, affecting various biochemical pathways and cellular processes .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2

InChI Key

BRXRROYMBCZCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)CO

Origin of Product

United States

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